5-Norbornene-2-yl

Copolymerization Reactivity Ratios Nickel Catalysis

The 5-norbornene-2-yl scaffold, formally derived from bicyclo[2.2.1]hept-2-ene, serves as a versatile building block for functionalized norbornene derivatives such as 5-norbornene-2-yl acetate (NBA), 5-norbornene-2-methanol (NBMO), and 5-norbornene-2-carboxylic acid esters. These monomers undergo vinyl-addition or ring-opening metathesis polymerization (ROMP) to yield polynorbornenes with tunable thermal, mechanical, and gas transport properties.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B8024711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2-yl
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CC(C1C(=O)OC)C=C2
InChIInChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8?,9?
InChIKeyVGQLNJWOULYVFV-QPIHLSAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2-yl Derivatives for Advanced Copolymer Synthesis: A Procurement-Focused Evidence Guide


The 5-norbornene-2-yl scaffold, formally derived from bicyclo[2.2.1]hept-2-ene, serves as a versatile building block for functionalized norbornene derivatives such as 5-norbornene-2-yl acetate (NBA), 5-norbornene-2-methanol (NBMO), and 5-norbornene-2-carboxylic acid esters . These monomers undergo vinyl-addition or ring-opening metathesis polymerization (ROMP) to yield polynorbornenes with tunable thermal, mechanical, and gas transport properties [1]. Critical for procurement decisions, the exact substitution pattern and exo/endo stereochemistry directly dictate polymerization kinetics, comonomer incorporation ratios, and ultimate material performance [2]. This evidence guide quantifies the differential behavior of 5-norbornene-2-yl derivatives versus unsubstituted norbornene and alternative functional comonomers, enabling data-driven selection for copolymer design and industrial application.

Why 5-Norbornene-2-yl Derivatives Cannot Be Replaced by Unsubstituted Norbornene or Alternative Polar Comonomers


Unsubstituted norbornene (NB) and 5-norbornene-2-yl derivatives exhibit drastically different copolymerization behavior that precludes direct substitution. Reactivity ratio measurements for the Ni(II)/B(C6F5)3-catalyzed copolymerization of NB with 5-norbornene-2-yl acetate (NBA) reveal r_NB = 7.94 versus r_NBA = 0.08, indicating that NB polymerizes nearly 100× faster than NBA and tends to form NB-rich blocks rather than random copolymers [1]. Furthermore, the oxygen-containing functional group in NBA competes with the double bond for catalyst coordination, reducing overall activity and molecular weight relative to NB homopolymerization [2]. Attempts to substitute NBA with alternative polar comonomers such as 5-norbornene-2-methanol (NBMO) yield yet different incorporation ratios: under identical Ni-catalyst conditions, NBMO achieves up to 28.9 mol% incorporation versus 22.2 mol% for the methyl ester analog, demonstrating that even structurally similar 5-norbornene-2-yl derivatives are not interchangeable without altering copolymer composition [3]. These quantitative disparities mandate precise specification of the 5-norbornene-2-yl derivative for any copolymerization targeting defined polar content and material properties.

Quantitative Differentiation of 5-Norbornene-2-yl Derivatives: Head-to-Head Comparisons with Norbornene and Alternative Comonomers


Reactivity Ratios Reveal 100× Lower Incorporation of 5-Norbornene-2-yl Acetate vs. Norbornene

In Ni(II)/B(C6F5)3-catalyzed vinyl-addition copolymerization, the reactivity ratios of norbornene (NB) and 5-norbornene-2-yl acetate (NBA) were determined by the Kelen-Tüdős method [1]. The r_NB value of 7.94 indicates that NB monomer adds preferentially to a growing chain ending in NB, while the r_NBA value of 0.08 shows that NBA adds poorly regardless of the chain end [1]. This 100-fold difference confirms that NBA behaves as a reluctant comonomer, requiring careful feed ratio adjustment to achieve targeted polar content.

Copolymerization Reactivity Ratios Nickel Catalysis

Ni Catalyst Outperforms Pd by 19% in Copolymerization Activity with 5-Norbornene-2-yl Acetate

Head-to-head evaluation of Ni(II) and Pd(II) chiral bis(β-ketoamino) complexes for NB/NBA copolymerization reveals superior performance of the Ni catalyst [1]. At a 70/30 NB/NBA feed ratio, the Ni complex achieves an activity of 0.25 × 10⁶ g_polymer/mol_metal·h versus 0.21 × 10⁶ for Pd, representing a 19% higher activity [1]. The Ni catalyst also yields higher molecular weight copolymer (M_w 1.8 × 10⁵ vs. 1.4 × 10⁵ g/mol) [1].

Catalyst Comparison Ni vs Pd Copolymerization Activity

Exo Isomer of 5-Norbornene-2-carboxylic Acid Octyl Ester Yields Film-Forming Polymer; Endo-Rich Mixtures Produce Low M_w

The exo/endo ratio of 5-norbornene-2-carboxylic acid alkyl esters profoundly influences polymerization outcome [1]. Using a Pd(II) catalyst, exo-rich norbornene carboxylic acid octyl ester at 300:1 monomer/catalyst ratio produces high molecular weight (M_n = 27,500 g/mol), film-forming polymer [1]. Conversely, when endo isomer content exceeds exo, molecular weight decreases significantly due to reduced catalyst activity [1].

Stereochemistry Molecular Weight Polymerization

Vinyl-Addition Polynorbornenes from 5-Norbornene-2-methanol Derivatives Exhibit 1.5–2.2× Higher CO₂ Permeability than ROMP Counterparts

Polynorbornenes bearing trialkylsiloxymethyl substituents derived from 5-norbornene-2-methanol were prepared via both ROMP and vinyl-addition polymerization [1]. CO₂ permeability (P_CO₂) for vinyl-addition polymers ranges from 230–500 Barrer, substantially higher than the 152–226 Barrer measured for metathesis polymers [1]. Ideal CO₂/N₂ selectivity remains comparable (α = 14–17 for vinyl-addition vs. 13–16 for ROMP) [1].

Gas Separation Membrane Permeability

5-Norbornene-2-methanol Incorporation Reaches 28.9 mol% vs. 22.2 mol% for Methyl Ester Under Identical Ni Catalysis

In norbornene copolymerization using a sterically less hindered Ni1 coumarin-type catalyst, 5-norbornene-2-methanol (NBMO) achieves an incorporation ratio of 28.9 mol%, while 5-norbornene-2-carboxylic methyl ester incorporates at only 22.2 mol% under identical conditions [1]. This 30% relative increase highlights that the hydroxymethyl group is better tolerated than the ester moiety, likely due to reduced catalyst deactivation [1].

Comonomer Incorporation Functional Norbornenes Nickel Catalyst

2-Methyl Substitution Slows Homopolymerization of 5-Norbornene-2-carboxylic Acid Methyl Ester by 10-Fold

The homopolymerization rate of 5-norbornene-2-carboxylic acid methyl ester (exo/endo = 1/4) is ten times faster than that of its 2-methyl-substituted analog (exo/endo = 7/3) under identical Pd(II)/MAO catalysis [1]. Despite the 2-methyl derivative having a more favorable exo/endo ratio (7/3 vs. 1/4), the added steric bulk at the 2-position dramatically retards polymerization [1].

Homopolymerization Rate Steric Effects Palladium Catalysis

Validated Application Scenarios for 5-Norbornene-2-yl Derivatives Based on Quantitative Differentiation Evidence


Polar-Functionalized Cyclic Olefin Copolymers (COCs) for Improved Adhesion and Paintability

Incorporation of 5-norbornene-2-yl acetate (NBA) into norbornene copolymers introduces ester functionality that enhances surface energy and adhesion. The reactivity ratio data (r_NB = 7.94, r_NBA = 0.08) indicates that precise control of NBA feed ratio is required to achieve target polar content [1]. Copolymers with 5.8–14.9 mol% NBA content exhibit high transparency and Tg > 256 °C, making them suitable for optical films and coatings where adhesion to polar substrates is critical [1].

High-Molecular-Weight Films and Coatings from Exo-Enriched 5-Norbornene-2-carboxylic Acid Esters

Film-forming polymers require sufficient molecular weight. The exo isomer of 5-norbornene-2-carboxylic acid octyl ester enables M_n = 27,500 g/mol at 300:1 monomer/catalyst ratio, whereas endo-rich mixtures yield low molecular weight unsuitable for films [2]. Procurement of exo-enriched monomers is essential for producing robust films and coatings via vinyl-addition polymerization.

Membrane Gas Separation Using Vinyl-Addition Polynorbornenes Derived from 5-Norbornene-2-methanol

Polynorbornenes with trialkylsiloxymethyl side chains prepared by vinyl-addition polymerization exhibit CO₂ permeability of 230–500 Barrer—1.5–2.2× higher than ROMP-derived analogs—while maintaining CO₂/N₂ selectivity of 14–17 [3]. This performance profile positions these materials for efficient CO₂ removal from natural gas or flue gas streams.

Functionalized Polyolefins with Enhanced Hydrophilicity via Ethylene/5-Norbornene-2-yl Acetate Copolymerization

Copolymerization of ethylene with 5-norbornen-2-yl acetate using nickel catalysts produces high-molecular-weight functionalized polyethylene bearing ester functionalities [4]. This approach yields materials with enhanced hydrophilic properties compared to unmodified polyethylene, as disclosed in patent literature, enabling applications in coatings, adhesives, and compatibilizers [4].

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